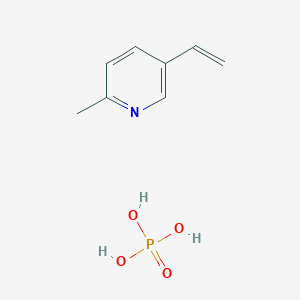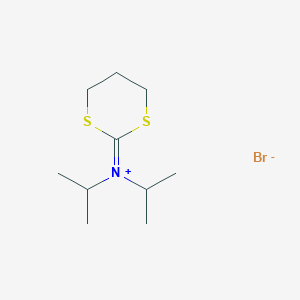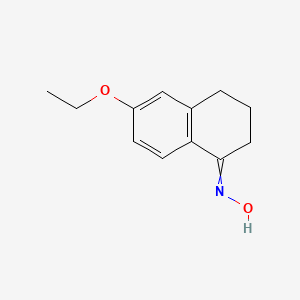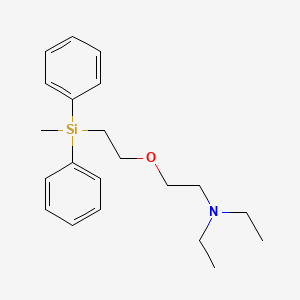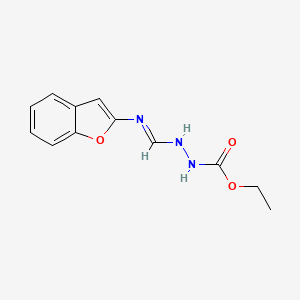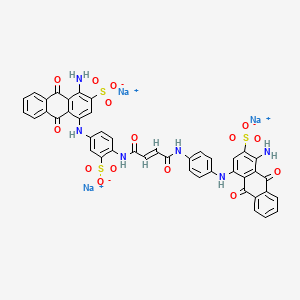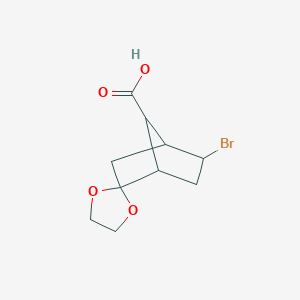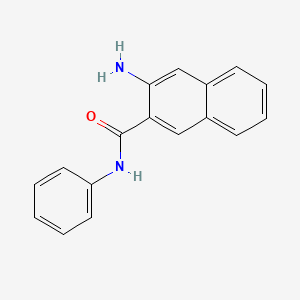
4-Bromo-4'-dimethylaminochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4’-dimethylaminochalcone is an organic compound with the molecular formula C17H16BrNO It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-dimethylaminochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-4’-dimethylaminochalcone are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4’-dimethylaminochalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-4’-dimethylaminochalcone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-dimethylaminochalcone involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological activities. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-4’-dimethylaminochalcone
- 4-Nitro-4’-dimethylaminochalcone
- 4-Methoxy-4’-dimethylaminochalcone
Comparison
4-Bromo-4’-dimethylaminochalcone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, nitro, and methoxy analogs, the bromine substituent may enhance its ability to participate in substitution reactions and potentially increase its bioactivity. Each of these similar compounds has distinct properties and applications, but the bromine derivative stands out for its specific chemical and biological characteristics.
Propriétés
Numéro CAS |
67805-15-6 |
|---|---|
Formule moléculaire |
C17H16BrNO |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16BrNO/c1-19(2)16-10-6-14(7-11-16)17(20)12-5-13-3-8-15(18)9-4-13/h3-12H,1-2H3 |
Clé InChI |
QUABCQYORDWCJX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


